4-methoxyphenyl 2-aminobenzoate
Overview
Description
4-methoxyphenyl 2-aminobenzoate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.08954328 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
- 4-methoxyphenyl 2-aminobenzoate is utilized in the synthesis of various phosphorus-containing heterocyclic compounds. For example, it reacts with certain phosphorus sulfides to form benzoxathiaphosphorin sulfides and benzodithiaphosphorin sulfides, demonstrating its utility in creating organophosphorus compounds (El‐Barbary & Lawesson, 1981).
Biochemical Studies
- This compound has been transformed into various derivatives for biochemical applications, such as cholinesterase inhibitors. These derivatives show potential in enzymatic inhibition, highlighting their usefulness in biochemical research (Arfan et al., 2018).
Antibacterial Applications
- Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. Some of these compounds show effectiveness against various bacterial strains like Staphylococcus aureus and Staphylococcus epidermidis, indicating potential applications in developing new antibacterial agents (Kocabalkanli et al., 2001).
Corrosion Inhibition
- It is also investigated for its properties as a corrosion inhibitor. Studies show that 2-amino-4-(4-methoxyphenyl)-thiazole, a related compound, effectively inhibits corrosion of mild steel in acidic environments, indicating potential industrial applications (Gong et al., 2019).
Cancer Research
- Novel derivatives of this compound have been synthesized and tested for anticancer activity. Some of these compounds show significant inhibitory effects on various cancer cell lines, suggesting their potential as anticancer agents (Tsai et al., 2016).
Properties
IUPAC Name |
(4-methoxyphenyl) 2-aminobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-6-8-11(9-7-10)18-14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTDMCVZRDICBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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